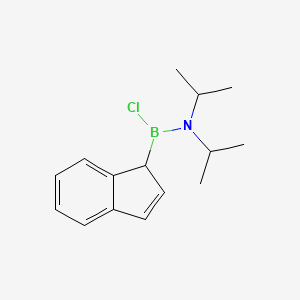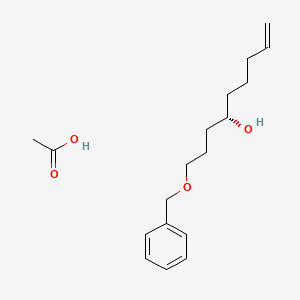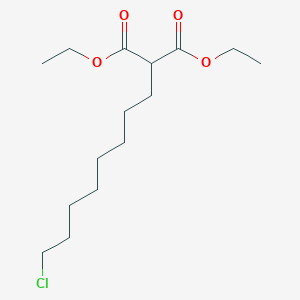
Diethyl (8-chlorooctyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (8-chlorooctyl)propanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of a propanedioate group substituted with an 8-chlorooctyl chain. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (8-chlorooctyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with 8-chlorooctyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. The enolate ion then undergoes nucleophilic substitution with 8-chlorooctyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (8-chlorooctyl)propanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the 8-chlorooctyl group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used as a base for the formation of the enolate ion.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.
Major Products Formed
Nucleophilic Substitution: The major product is the substituted malonate ester.
Hydrolysis: The major products are the corresponding carboxylic acids.
Reduction: The major products are the corresponding alcohols.
Scientific Research Applications
Diethyl (8-chlorooctyl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Diethyl (8-chlorooctyl)propanedioate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. It can also interact with receptors on cell surfaces, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A similar compound with a shorter alkyl chain.
Diethyl 2-chloro-2-(8-chlorooctyl)propanedioate: A closely related compound with an additional chlorine atom on the propanedioate group.
Uniqueness
Diethyl (8-chlorooctyl)propanedioate is unique due to the presence of the 8-chlorooctyl chain, which imparts specific reactivity and properties to the compound. This makes it suitable for applications where longer alkyl chains are required for specific interactions or properties .
Properties
CAS No. |
650598-39-3 |
|---|---|
Molecular Formula |
C15H27ClO4 |
Molecular Weight |
306.82 g/mol |
IUPAC Name |
diethyl 2-(8-chlorooctyl)propanedioate |
InChI |
InChI=1S/C15H27ClO4/c1-3-19-14(17)13(15(18)20-4-2)11-9-7-5-6-8-10-12-16/h13H,3-12H2,1-2H3 |
InChI Key |
OWSJBTRLNXLUGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCCCCCl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
![1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine](/img/structure/B12589777.png)
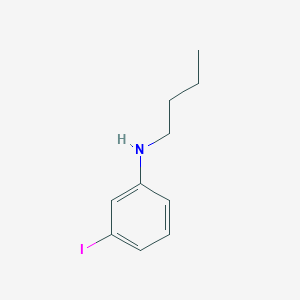
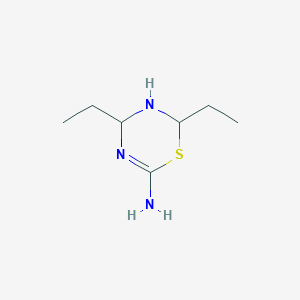
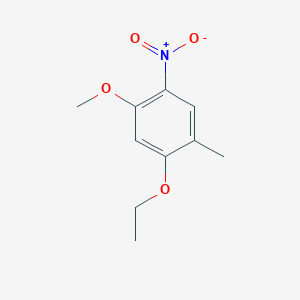
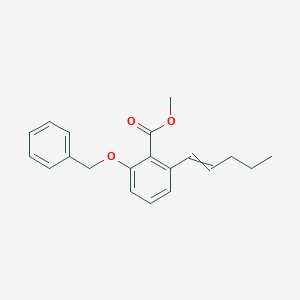
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)


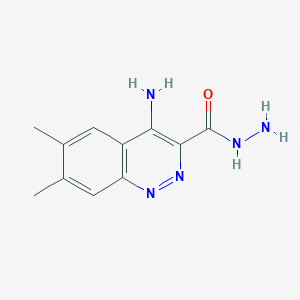
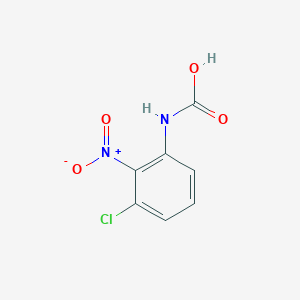
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
